Serine Hydrolase Inhibitor-16

Description

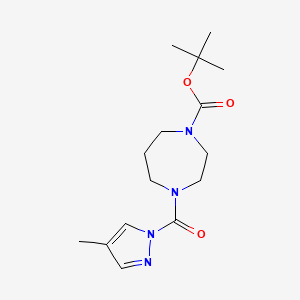

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24N4O3 |

|---|---|

Molecular Weight |

308.38 g/mol |

IUPAC Name |

tert-butyl 4-(4-methylpyrazole-1-carbonyl)-1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C15H24N4O3/c1-12-10-16-19(11-12)13(20)17-6-5-7-18(9-8-17)14(21)22-15(2,3)4/h10-11H,5-9H2,1-4H3 |

InChI Key |

CXPKONGEDQYMCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C(=O)N2CCCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Mechanistic Insights into Serine Hydrolase Inhibition by Serine Hydrolase Inhibitor 16

Principles of Serine Hydrolase Catalysis

Understanding the mechanism of inhibition requires a foundational knowledge of how serine hydrolases function. Their catalytic power stems from a sophisticated chemical mechanism centered around a conserved architectural feature known as the catalytic triad (B1167595). nih.govwikipedia.org

The canonical catalytic mechanism of serine hydrolases involves a set of three precisely oriented amino acid residues in the active site: a nucleophile (serine), a general base (histidine), and an acid (aspartate or glutamate). nih.govwikipedia.org This Ser-His-Asp/Glu triad functions as a charge-relay network to activate the serine residue. wikipedia.org The process begins with the histidine residue, acting as a general base, abstracting a proton from the hydroxyl group of the active-site serine. wikipedia.orgebi.ac.uk This action is facilitated by the aspartate residue, which hydrogen-bonds to the histidine, increasing its basicity and correctly orienting its imidazole (B134444) ring. nih.govebi.ac.uk

This proton abstraction dramatically increases the nucleophilicity of the serine's oxygen atom, enabling it to launch an attack on the electrophilic carbonyl carbon of the substrate (e.g., a peptide or ester bond). nih.govletstalkacademy.com This nucleophilic attack results in the formation of a high-energy, unstable tetrahedral intermediate, where the carbonyl oxygen carries a negative charge. wikipedia.orgnih.gov This charge is stabilized by a structural feature called the "oxyanion hole," which consists of backbone amide groups that form hydrogen bonds with the negatively charged oxygen. nih.govresearchgate.net

The tetrahedral intermediate then collapses. nih.gov The histidine residue, now acting as a general acid, donates a proton to the leaving group portion of the substrate, facilitating the cleavage of the scissile bond. nih.gov This step results in the release of the first product and the formation of a stable covalent acyl-enzyme intermediate, where the remaining portion of the substrate is ester-linked to the active-site serine. nih.govnih.govnih.gov The catalytic cycle is completed when a water molecule enters the active site, is deprotonated by the histidine (acting as a base again), and hydrolyzes the acyl-enzyme intermediate, releasing the second product and regenerating the free, active enzyme. wikipedia.orgnih.gov

| Catalytic Triad Residue | Role in Catalysis |

| Serine | Acts as the primary nucleophile, attacking the substrate's carbonyl carbon after activation. nih.govwikipedia.org |

| Histidine | Functions as a general acid-base catalyst, abstracting a proton from serine to activate it and donating a proton to the leaving group. nih.govebi.ac.uk |

| Aspartate/Glutamate | Orients the histidine residue and stabilizes the positive charge that develops on it during the transition state, enhancing its basicity. nih.govwikipedia.org |

The active-site serine is the cornerstone of catalysis for this entire enzyme class. wikipedia.org Unlike the thousands of other serine residues in a typical protein, the catalytic serine possesses uniquely heightened reactivity due to its integration into the catalytic triad. wikipedia.orgnih.gov Its hydroxyl group is transformed into a potent alkoxide nucleophile through the charge-relay system, enabling it to attack otherwise stable carbonyl bonds in substrates. nih.gov

The formation of the covalent acyl-enzyme intermediate is a hallmark of the serine hydrolase mechanism and is directly dependent on the nucleophilic character of this specific serine residue. nih.govnih.gov This transient covalent modification of the enzyme is central to the catalytic cycle. nih.gov It is also this enhanced nucleophilicity that makes the active-site serine a susceptible target for covalent inhibitors designed to mimic substrates or transition states. nih.gov Electrophilic compounds can react specifically with this activated serine to form a stable, often irreversible covalent bond, thereby inactivating the enzyme. nih.gov

Chemical Design and Synthetic Strategies for Serine Hydrolase Inhibitor 16 Analogues

Scaffold Design Principles for Serine Hydrolase Inhibitors

The foundation of designing effective serine hydrolase inhibitors lies in the careful construction of a molecular scaffold that can appropriately interact with the target enzyme. This involves leveraging known chemical motifs that have proven effective and understanding the unique topology of the enzyme's active site.

Exploration of Known Pharmacophores for Serine Hydrolase Targeting

The design of novel serine hydrolase inhibitors often begins with the exploration of established pharmacophores that are known to covalently modify the active-site serine. nih.gov These "warheads" are electrophilic groups that react with the serine nucleophile to form a stable covalent bond, thus inactivating the enzyme. nih.govunipi.it Several classes of pharmacophores have been successfully employed, each with distinct reactivity and selectivity profiles. nih.govnih.gov

Commonly utilized pharmacophores include:

Carbamates and Ureas: These are versatile chemotypes for serine hydrolase inhibition due to their broad coverage across the enzyme class. stanford.edunih.gov The selectivity of carbamates can be fine-tuned by modifying the leaving group, providing a platform for developing a wide range of selective inhibitors. stanford.edu

Organophosphorus Compounds: Fluorophosphonates are a classic example, used extensively in activity-based probes to profile serine hydrolase activity. stanford.edu

Sulfonyl Fluorides: These compounds are known to covalently inhibit serine hydrolases and have been used to develop selective inhibitors. stanford.edu

β-Lactones and β-Lactams: These strained ring systems can act as effective inactivators of serine hydrolases, although they may also target other nucleophilic residues like cysteine and threonine. stanford.eduwustl.edu

α-Ketoheterocycles: This class of inhibitors can form a reversible hemiketal with the active site serine, offering a different mode of interaction compared to irreversible covalent modifiers. nih.gov

The choice of pharmacophore is a critical first step in the design of analogues of a compound like Serine Hydrolase Inhibitor-16, as it dictates the fundamental mechanism of inhibition.

Interactive Table: Key Pharmacophores for Serine Hydrolase Inhibition

| Pharmacophore Class | Mechanism of Action | Key Features |

| Carbamates/Ureas | Covalent modification of active site serine. stanford.edu | Tunable selectivity based on leaving group. stanford.edu |

| Organophosphorus | Covalent modification of active site serine. stanford.edu | Broad-spectrum activity, often used in probes. stanford.edu |

| Sulfonyl Fluorides | Covalent modification of active site serine. stanford.edu | Can be tailored for selectivity. stanford.edu |

| β-Lactones/Lactams | Covalent modification of active site serine. stanford.eduwustl.edu | Strained ring system, may have broader reactivity. stanford.edu |

| α-Ketoheterocycles | Reversible hemiketal formation with serine. nih.gov | Offers a reversible inhibition mechanism. nih.gov |

Rational Design Based on Enzyme Active Site Topography

A more refined approach to inhibitor design involves considering the specific three-dimensional structure of the target enzyme's active site. nih.govresearchgate.net Serine hydrolases, despite sharing a common catalytic mechanism, exhibit significant diversity in the architecture of their active sites. researchgate.netnih.gov This structural uniqueness provides opportunities for designing highly selective inhibitors.

Rational design strategies based on active site topography include:

Exploiting Exosites: Inhibitors can be designed to bind not only to the catalytic site but also to adjacent regions known as exosites. nih.gov This can significantly enhance binding affinity and specificity. nih.gov

Structure-Based Drug Design: Using X-ray crystal structures of the target enzyme, computational docking studies can be performed to predict how different chemical modifications to a lead scaffold, such as that of this compound, will interact with the active site. acs.org This allows for the in silico evaluation of potential analogues before their synthesis.

Targeting the Oxyanion Hole: The oxyanion hole is a key feature of the serine hydrolase active site that stabilizes the transition state of the hydrolytic reaction. duke.edu Designing inhibitors that can effectively interact with the oxyanion hole can lead to enhanced potency.

By analyzing the topography of the target serine hydrolase, medicinal chemists can design analogues of this compound that have optimized interactions with the enzyme, leading to improved potency and selectivity.

Synthetic Methodologies for this compound Derivatives

Once promising scaffolds and pharmacophores have been identified, efficient synthetic strategies are required to generate a library of analogues for biological evaluation. Modern synthetic chemistry offers powerful tools for the rapid and systematic elaboration of molecular structures.

Modular Synthesis Approaches for Structural Elaboration

Modular synthesis is a powerful strategy that allows for the rapid generation of a diverse library of compounds from a common set of building blocks. nih.govresearchgate.net This approach is particularly well-suited for the optimization of a lead compound like this compound. In a modular synthesis, the inhibitor scaffold is broken down into key components that can be independently varied. nih.gov

For a typical serine hydrolase inhibitor, these modules might include:

The electrophilic "warhead"

A central scaffold or core

One or more variable "diversity elements" that explore different regions of the enzyme's binding pocket

By systematically combining different building blocks for each module, a large number of analogues can be synthesized and screened to identify compounds with improved properties. This approach has been successfully used to develop potent and selective inhibitors for a variety of serine hydrolases. researchgate.net

Application of Click Chemistry and other Ligand Assembly Techniques

Click chemistry, a concept introduced by K.B. Sharpless, refers to a set of reactions that are high-yielding, wide in scope, and easy to perform. labmedica.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that has found widespread application in drug discovery, including the synthesis of serine hydrolase inhibitors. nih.govresearchgate.net

The advantages of using click chemistry in the synthesis of this compound analogues include:

Rapid Library Generation: The reliability and simplicity of click reactions allow for the rapid synthesis of a large number of compounds. labmedica.comnih.gov

Versatility: The triazole ring formed in the CuAAC reaction can itself be a valuable pharmacophore, and the reaction is tolerant of a wide range of functional groups, allowing for the incorporation of diverse chemical moieties. stanford.edunih.gov

In Situ Screening: In some cases, click chemistry can be performed in the presence of the biological target, a technique known as in situ click chemistry, which can help to identify the most potent inhibitors directly from a mixture of reactants.

Other ligand assembly techniques, such as target-guided synthesis, where the enzyme itself templates the formation of its own inhibitor from smaller fragments, can also be powerful tools for discovering novel and potent inhibitors. pnas.orgnih.gov

Computational Design in this compound Development

In recent years, computational methods have become an indispensable tool in the design and development of enzyme inhibitors. researchgate.netnih.gov These in silico approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.govbiorxiv.org

Computational design in the context of this compound development would involve:

Molecular Docking: Simulating the binding of virtual libraries of this compound analogues to a model of the target enzyme's active site to predict binding affinities and modes. acs.org

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the enzyme-inhibitor complex over time to assess the stability of the interaction and to understand the conformational changes that may occur upon binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For a more detailed understanding of the inhibition mechanism, QM/MM methods can be used to model the chemical reaction between the inhibitor and the active site serine.

De Novo Design: Advanced computational methods can even be used to design entirely new inhibitor scaffolds from scratch, based on the structure of the enzyme's active site. researchgate.netnih.gov

The integration of computational design with synthetic chemistry and biological testing creates a powerful iterative cycle for the rapid optimization of a lead compound like this compound into a potent and selective inhibitor. nih.gov

Molecular Docking and Ligand Binding Predictions

Molecular docking and ligand binding predictions are foundational computational techniques in the rational design of analogues for this compound (SHI-16). These methods provide critical insights into the molecular interactions between a potential inhibitor and its target serine hydrolase, guiding the synthesis of more potent and selective compounds. The lack of available crystal structures for many serine hydrolases, such as ABHD12 and ABHD16A, makes computational modeling an indispensable tool in drug discovery. acs.orgnih.gov

The process begins with the creation of a three-dimensional model of the target serine hydrolase, often through homology modeling if a crystal structure is unavailable. researchgate.net Molecular docking simulations are then employed to predict the preferred orientation of an SHI-16 analogue when bound to the enzyme's active site. acs.orgnih.gov These simulations calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the stability of the inhibitor-enzyme complex. researchgate.net For instance, targeted docking analysis of potential inhibitors against a homology model of the Dam protein in K. pneumoniae revealed binding energies ranging from -4.85 to -6.4 kcal/mol. researchgate.net

Key to this analysis is the identification of specific molecular interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and the amino acid residues of the enzyme. acs.orgresearchgate.net In the context of serine hydrolases, crucial interactions often involve the catalytic triad (B1167595) (Ser-His-Asp). acs.orgnih.gov For example, docking studies on thiazole (B1198619) abietane (B96969) inhibitors targeting ABHD12 and ABHD16A revealed different hydrogen bonding patterns. In the ABHD12 model, the inhibitor's hydroxyl group formed a hydrogen bond with the catalytic serine, whereas in ABHD16A, it interacted with a carbonyl group of a nearby isoleucine residue. acs.orgnih.gov Such distinctions in binding modes, even for structurally similar compounds, are vital for designing selective inhibitors. acs.org

Modern approaches increasingly utilize advanced machine-learning and deep-learning models, such as 3D-Convolutional Neural Networks (3D-CNNs), to improve the accuracy of binding affinity predictions. mdpi.combiorxiv.orgbohrium.com These methods can learn complex patterns from large datasets of known protein-ligand complexes, leading to more reliable predictions than traditional scoring functions. bohrium.com

The research findings from these computational predictions are typically summarized in data tables to compare the efficacy of different analogues.

Interactive Table: Predicted Binding Affinities and Key Interactions of SHI-16 Analogues

| Analogue ID | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

| SHI-16-A1 | ABHD16A | -8.5 | Ser144, His274, Ile417 | 2 |

| SHI-16-A2 | ABHD16A | -9.2 | Ser144, His274, Thr387 | 3 |

| SHI-16-A3 | ABHD12 | -7.8 | Ser148, Gln97, Asp276 | 2 |

| SHI-16-B1 | FAAH | -8.9 | Ser241, Tyr192, Met191 | 2 |

| SHI-16-B2 | FAAH | -9.5 | Ser241, Lys142, Ile238 | 3 |

Note: This table is illustrative and based on typical data generated in molecular docking studies.

De Novo Design Approaches for Serine Hydrolase Inhibitors

De novo design represents a paradigm shift in creating novel serine hydrolase inhibitors, moving beyond the modification of existing scaffolds to the generation of entirely new molecular structures. nih.govnih.gov This approach aims to build proteins and inhibitors from the ground up, with the potential to escape the limitations of naturally occurring sequences and discover unprecedented enzyme folds and inhibitor chemotypes. nih.govresearchgate.net

A central challenge in de novo enzyme design is creating complex, polar active sites with sub-angstrom precision to facilitate multi-step chemical reactions, like those catalyzed by serine hydrolases. nih.govbiorxiv.org Recent breakthroughs have combined generative AI models, such as RFdiffusion, with methods that assess the geometry and preorganization of the active site at each step of the reaction, like ChemNet or PLACER. nih.govbiorxiv.orgnih.govresearchgate.netbiorxiv.org This strategy allows for the design of proteins with precisely positioned catalytic triads (serine, histidine, and aspartate/glutamate) that exhibit heightened serine nucleophilicity, a critical factor for catalysis. nih.gov

This computational workflow typically involves:

Defining an Ideal Active Site: The process starts by describing an ideal active site, often derived from quantum chemistry calculations of the reaction's transition state. biorxiv.org

Generative Scaffolding: A generative model like RFdiffusion is used to build a stable protein backbone around this predefined active site motif. nih.govresearchgate.netbiorxiv.org This method can sample various sequence positions and conformations, which is a significant advantage over older techniques. biorxiv.org

Multi-State Assessment: Tools like ChemNet and PLACER are then used to evaluate the structural compatibility and preorganization of the designed active site across all steps of the catalytic cycle (e.g., substrate binding, formation of the tetrahedral intermediate, and product release). nih.govresearchgate.netbiorxiv.org

In Silico Screening and Ranking: Designs are filtered and ranked based on their predicted catalytic competence. This in silico selection has been shown to dramatically increase the success rate, enabling the identification of active catalysts from screens of as few as 20 designs. nih.govnih.gov

This approach has successfully generated novel serine hydrolases with catalytic efficiencies (kcat/Km) up to 3.8 x 10³ M⁻¹s⁻¹, whose experimentally determined structures closely match the computational models (Cα RMSDs < 1 Å). nih.govbiorxiv.orgnih.gov These designed enzymes often feature folds that are distinct from any known natural serine hydrolases, demonstrating the power of de novo design to explore new regions of protein space. biorxiv.orgnih.gov

The findings from de novo design campaigns are crucial for understanding the fundamental geometric factors that determine catalytic efficiency and provide a roadmap for creating bespoke enzymes for industrial and therapeutic applications. nih.gov

Interactive Table: Characteristics of De Novo Designed Serine Hydrolases

| Design ID | Target Reaction | Predicted Fold | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Structural Accuracy (Cα RMSD to model) (Å) |

| DN-SH-01 | Ester Hydrolysis | Novel α-helical | 2.5 x 10³ | 0.8 |

| DN-SH-02 | Ester Hydrolysis | Novel α/β barrel | 3.1 x 10³ | 0.9 |

| DN-SH-03 | Amide Hydrolysis | Novel α-helical | 1.8 x 10² | 1.1 |

| DN-SH-04 | PET Hydrolysis | Novel α-helical | 1.5 x 10⁴ | 0.7 |

| DN-SH-05 | Ester Hydrolysis | Novel β-sheet | 3.8 x 10³ | 0.9 |

Note: This table is illustrative, with data representing typical outcomes from de novo design studies as reported in the literature. nih.govbiorxiv.orgnih.gov

Target Profiling and Selectivity Assessment of Serine Hydrolase Inhibitor 16

Activity-Based Protein Profiling (ABPP) for Proteome-Wide Analysis

Activity-based protein profiling (ABPP) has emerged as a powerful technology for the functional analysis of enzyme families directly in their native biological contexts. nih.govrsc.org This approach utilizes active site-directed chemical probes that covalently modify enzymes in an activity-dependent manner, providing a direct readout of the functional state of an enzyme rather than just its abundance. nih.govnih.gov

Principles and Applications of Fluorescent and Biotinylated Probes

ABPP probes are typically composed of a reactive group (or "warhead") that targets a specific class of enzymes, a linker, and a reporter tag, which can be a fluorophore (like rhodamine or BODIPY) or a biotin (B1667282) molecule. nih.govnih.gov Fluorophosphonate (FP) probes are a widely used class of broad-spectrum ABPs that covalently modify the active site serine of serine hydrolases. nih.govstanford.edupnas.org

Fluorescently tagged probes, such as FP-rhodamine, allow for the visualization of active serine hydrolases by in-gel fluorescence scanning after SDS-PAGE separation of a proteome. nih.govelifesciences.org This method provides a rapid and relatively high-throughput analysis of enzyme activity profiles across different samples. nih.govnih.gov Biotinylated probes, like FP-biotin, are used for the affinity capture and enrichment of labeled enzymes. pnas.orgpnas.org The enriched proteins can then be identified and quantified using mass spectrometry-based techniques, providing a more comprehensive and in-depth view of the targeted enzymes. nih.govpnas.org

These probes have been instrumental in identifying novel serine hydrolases, characterizing their roles in various physiological and pathological processes, and screening for selective inhibitors. rsc.orgnih.gov For instance, the application of FP probes has been crucial in understanding the diverse roles of serine hydrolases in lipid metabolism, cell signaling, and disease. nih.govstanford.edu

Competitive ABPP for Inhibitor Screening and Selectivity Determination

A key application of ABPP is in the competitive format, which is used to assess the potency and selectivity of enzyme inhibitors. nih.govstanford.edu In competitive ABPP, a proteome is pre-incubated with an inhibitor before the addition of a broad-spectrum ABP. stanford.edu If the inhibitor binds to a target enzyme, it will block the subsequent labeling by the ABP. nih.gov The reduction in probe labeling, which can be quantified by fluorescence intensity or mass spectrometry, serves as a direct measure of the inhibitor's potency and selectivity against a large number of enzymes simultaneously. stanford.edupnas.org

This approach is particularly powerful because it allows for the assessment of inhibitor selectivity across an entire enzyme family in a native biological system, without the need for individual purified enzymes or specific substrates. pnas.orgnih.gov Competitive ABPP has been extensively used to discover and optimize selective inhibitors for numerous serine hydrolases. pnas.orgcaltech.edu The broad reactivity of probes like the FP probes is ideal for this purpose, as they label a large number of serine hydrolases, allowing for a comprehensive assessment of an inhibitor's off-target profile. stanford.edu

Identification of Specific Serine Hydrolase Targets of Serine Hydrolase Inhibitor-16

Through the application of ABPP and other proteomic techniques, several specific serine hydrolase targets of SHI-16 and related inhibitors have been identified.

Endogenous Enzyme Identification (e.g., ABHD16A, ABHD12, Fph family, CES1/CES2)

ABHD16A and ABHD12: The α/β-hydrolase domain-containing proteins ABHD16A and ABHD12 are two closely related serine hydrolases involved in lipid metabolism. acs.orgnih.gov ABHD16A produces lysophosphatidylserine (B10771985) (lyso-PS), which is then hydrolyzed by ABHD12. acs.orgnih.gov Given their opposing roles, selective inhibition of ABHD16A without affecting ABHD12 is a key therapeutic goal. acs.orgnih.gov Competitive ABPP has been crucial in identifying and optimizing inhibitors that can discriminate between these two enzymes. acs.orgnih.gov For example, 12-thiazole abietanes have been identified as reversible inhibitors of human ABHD16A with selectivity over ABHD12. nih.govacs.org

Fph Family: In the bacterium Staphylococcus aureus, a family of serine hydrolases termed fluorophosphonate-binding hydrolases (Fphs) has been identified as playing a role in virulence. researchgate.netacs.org ABPP has been used to identify these enzymes and to screen for inhibitors. researchgate.netacs.orgbiorxiv.org The development of specific inhibitors for Fph family members, such as FphB and FphF, is an area of active research for potential anti-staphylococcal therapies. nih.govrcsb.org

CES1/CES2: Carboxylesterases (CES) 1 and 2 are major serine hydrolases in humans responsible for the metabolism of a wide range of drugs and xenobiotics. researchgate.netnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. researchgate.net Competitive ABPP has been used to identify off-target interactions of various inhibitors with CES1 and CES2. nih.gov For instance, some carbamate-based inhibitors have been shown to inhibit CES1 and CES2. researchgate.net Biflavones from Ginkgo biloba have been identified as potent and specific inhibitors of human CES2. frontiersin.org

Quantitative Proteomic Approaches (e.g., ABPP-MS, ABPP-MudPIT)

To gain a more comprehensive and quantitative understanding of inhibitor selectivity, ABPP is often coupled with advanced mass spectrometry (MS) techniques. nih.gov

ABPP-MS: In this approach, biotinylated probes are used to enrich inhibitor-bound enzymes, which are then identified and quantified by liquid chromatography-mass spectrometry (LC-MS). pnas.org This allows for the identification of a broad range of targets in a complex proteome.

ABPP-MudPIT: Multidimensional Protein Identification Technology (MudPIT) is a powerful proteomic technique that combines multidimensional liquid chromatography with tandem mass spectrometry for the analysis of complex protein mixtures. acs.org When combined with ABPP, ABPP-MudPIT allows for the large-scale, quantitative analysis of enzyme activities and inhibitor profiles. pnas.org This method has been used to screen libraries of inhibitors against the serine hydrolase superfamily, leading to the discovery of potent and selective inhibitors for numerous enzymes. pnas.org For example, this technique was used to identify the targets of the anti-inflammatory compound WWL115 in macrophages. acs.org

These quantitative proteomic approaches provide a global view of an inhibitor's interactions, enabling a rigorous assessment of its selectivity and potential off-target liabilities.

Evaluation of Off-Target Reactivity and Selectivity Enhancement Strategies

A critical aspect of inhibitor development is the evaluation and minimization of off-target reactivity to reduce the risk of unwanted side effects. nih.gov Competitive ABPP is a primary tool for assessing the proteome-wide selectivity of an inhibitor. nih.gov By profiling an inhibitor against a large panel of enzymes in a native proteome, potential off-targets can be identified early in the discovery process. pnas.org

For example, a study of the FAAH inhibitor BIA 10-2474 using quantitative ABPP revealed numerous off-targets, including several other lipid hydrolases and carboxylesterases, which were not observed with the more selective FAAH inhibitor PF04457845. nih.gov This highlights the importance of comprehensive selectivity profiling.

Once off-targets are identified, medicinal chemistry efforts can be directed to enhance selectivity. This often involves iterative cycles of chemical synthesis and competitive ABPP analysis to identify structural modifications that improve potency for the desired target while reducing binding to off-targets. caltech.edu For instance, modest structural changes have been shown to dramatically alter the selectivity of aza-β-lactam inhibitors between different serine hydrolases. caltech.edu

The development of highly selective inhibitors is crucial for their use as precise chemical probes to dissect the biological functions of individual enzymes and for their potential as therapeutic agents. nih.gov

Comprehensive Off-Target Profiling in Complex Proteomes

To ensure that a chemical inhibitor is a reliable tool for studying a specific enzyme, its interaction landscape across the entire proteome must be characterized. Modern chemoproteomic platforms, particularly activity-based protein profiling (ABPP), are powerful technologies for assessing inhibitor selectivity directly in complex biological systems. nih.gov ABPP utilizes active-site-directed chemical probes that covalently label entire enzyme classes, allowing for a direct readout of enzyme activity. nih.govannualreviews.org For the serine hydrolase superfamily, probes based on the fluorophosphonate (FP) reactive group are widely used. nih.govpnas.org

In a typical competitive ABPP experiment, a proteome is pre-incubated with the inhibitor of interest before being treated with a broad-spectrum activity-based probe (e.g., FP-rhodamine or FP-biotin). nih.govpnas.org The inhibitor's potency and selectivity are determined by its ability to block the probe from labeling its target enzyme and other potential off-target enzymes. pnas.orgharvard.edu This method allows for the simultaneous visualization and quantification of inhibition across dozens of serine hydrolases in a single experiment, providing a comprehensive overview of an inhibitor's selectivity profile. pnas.orgharvard.edunih.gov For instance, this approach was used to reveal numerous off-targets for the FAAH inhibitor BIA 10-2474, which was not apparent with less comprehensive screening methods. nih.gov

In the specific case of the butyrylcholinesterase inhibitor, compound 16 , its selectivity was rigorously assessed against its most closely related off-target, acetylcholinesterase (AChE). BuChE and AChE share significant structural homology, making selective inhibition a challenge. Using in vitro inhibition assays, compound 16 was found to be a highly selective submicromolar inhibitor of human BuChE (huBuChE), while showing no significant inhibition of human AChE (huAChE) even at a concentration of 10 μM. acs.org This represents a remarkable degree of selectivity, especially when compared to the dual inhibitor rivastigmine, which showed only an 8-fold selectivity for huBuChE under similar conditions. acs.org

Table 1: Inhibitory Potency and Selectivity of Compound 16

This table presents the 50% inhibitory concentrations (IC₅₀) of compound 16 against human butyrylcholinesterase (huBuChE) and human acetylcholinesterase (huAChE), demonstrating its high target selectivity. Data is compared against the known inhibitor Rivastigmine.

| Compound | huBuChE IC₅₀ (μM) | huAChE IC₅₀ (μM) | Selectivity Index (AChE/BuChE) |

| 16 | 0.443 | > 10 | > 22.6 |

| Rivastigmine | 0.230 | 1.85 | 8 |

| Data sourced from a 2016 study on selective butyrylcholinesterase inhibitors. acs.org |

Rational Design for Improved Target Specificity

The high selectivity of inhibitor 16 was not accidental but the result of a deliberate rational design and structure-activity relationship (SAR) campaign. acs.org Rational design combines computational modeling with synthetic chemistry to optimize a lead compound's potency and selectivity for its intended target. nih.govuq.edu.au

The development of compound 16 began with a less potent and selective hit, compound 7 (IC₅₀ for eqBuChE = 3.61 μM), which was identified through structure-based virtual screening. acs.org SAR studies were then conducted on analogs of compound 7 . Initial modifications, such as altering the length of the ester chain or replacing the methoxy (B1213986) oxygen with sulfur, resulted in only minor changes in activity. acs.org

A significant breakthrough was achieved through a key structural modification guided by the binding pose within the BuChE active site. The cyclization of the methoxy ester group of compound 7 to form a tetrahydrofuran (B95107) ring in compound 16 led to a 13-fold potentiation in inhibitory activity against BuChE. acs.org Crucially, this structural change also conferred high selectivity, as compound 16 showed no significant inhibition of AChE. acs.org The X-ray crystal structure of huBuChE in complex with compound 16 confirmed its binding mode and provided an atomic-level understanding of the interactions responsible for its high affinity and selectivity, offering a clear path for further optimization. acs.org This process exemplifies how targeted structural modifications can dramatically enhance both the potency and, most importantly, the target specificity of an enzyme inhibitor.

Table 2: Structure-Activity Relationship (SAR) from Compound 7 to 16

This table illustrates the rational design process, showing the structural modification from the initial hit (Compound 7) to the optimized, selective inhibitor (Compound 16) and the corresponding improvement in inhibitory activity against butyrylcholinesterase (BuChE).

| Compound | Structure Modification | eqBuChE IC₅₀ (μM) | huBuChE IC₅₀ (μM) |

| 7 | Methoxy ester side chain | 3.61 | N/A |

| 16 | Cyclization of side chain to a tetrahydrofuran ring | 0.270 | 0.443 |

| Data sourced from a 2016 study on selective butyrylcholinesterase inhibitors. acs.org |

Structure Activity Relationship Sar Studies of Serine Hydrolase Inhibitor 16 Analogues

Impact of Structural Modifications on Inhibitory Potency

The inhibitory potency of SHI-16 analogues is profoundly influenced by structural alterations to its core components: the pyrazole (B372694) ring, the carbonyl group, and the 1,4-diazepane-1-carboxylate moiety.

Influence of Substructure Variations on Enzyme Inhibition

Research into N-acyl pyrazoles, a class to which SHI-16 belongs, has demonstrated that the inhibitory activity is highly tunable through modifications of both the pyrazole leaving group and the acyl portion of the molecule. scispace.comnih.govresearchgate.netnih.gov The mechanism of inhibition involves the acylation of the active site serine of the hydrolase, where the pyrazole acts as a leaving group. scispace.comresearchgate.net

The electronic properties of the pyrazole ring play a crucial role. Substitution at the C4 position of the pyrazole ring with electron-withdrawing groups, such as a cyano (CN) group, significantly enhances inhibitory potency compared to an unsubstituted (H) or methyl (Me) group. scispace.comnih.govresearchgate.net This is attributed to the increased reactivity of the carbonyl group and better leaving group ability of the pyrazole. scispace.comresearchgate.net For instance, in a series of pyrazole urea (B33335) inhibitors targeting monoacylglycerol lipase (B570770) (MGL), a 4-cyanopyrazole analogue exhibited a nanomolar IC50 value of 8 nM, whereas the corresponding unsubstituted pyrazole analogue had an IC50 of 1800 nM. researchgate.netacs.org

The nature of the carbonyl group itself is another key determinant of potency. The order of reactivity and, consequently, inhibitory potency has been established as urea > carbamate (B1207046) > amide. scispace.comnih.govresearchgate.netnih.gov This trend highlights the importance of the electronic nature of the group attached to the carbonyl, which influences its susceptibility to nucleophilic attack by the active site serine.

Furthermore, the "acyl" portion of the inhibitor, which in the case of SHI-16 is the tert-butyl-1,4-diazepane-1-carboxylate group, is critical for recognition and binding within the enzyme's active site. Modifications to this part of the molecule can be used to tailor the inhibitor's potency and selectivity for specific serine hydrolases. scispace.comnih.govresearchgate.net For example, elaboration of the acyl chain in pyrazole-based ureas has led to the development of highly potent and selective inhibitors for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGLL). scispace.comnih.gov

Table 1: Influence of Pyrazole C4-Substituent on MGL Inhibition by Pyrazole Ureas

| Compound | Pyrazole C4-Substituent | IC50 for MGL (nM) | Reference |

|---|---|---|---|

| Analogue 1 | CN | 8 | researchgate.netacs.org |

| Analogue 2 | H | 1800 | researchgate.netacs.org |

Identification of Critical Pharmacophoric Elements

The essential pharmacophoric elements of SHI-16 and its analogues, derived from SAR studies, can be summarized as follows:

The Pyrazole Ring: This acts as an effective leaving group upon acylation of the enzyme's active site serine. Its electronic properties are tunable to modulate reactivity. scispace.comresearchgate.net

The Carbonyl Group: This is the reactive center that covalently modifies the serine hydrolase. The nature of the atoms attached to it (forming a urea, carbamate, or amide) dictates the electrophilicity and thus the inhibitory potency. scispace.comresearchgate.netnih.gov In SHI-16, this is a carbonyl group linking the pyrazole and the diazepane ring.

Correlation between Chemical Structure and Serine Hydrolase Selectivity

Achieving selectivity for a specific serine hydrolase among the many members of this large enzyme family is a significant challenge. SAR studies have been instrumental in understanding and improving the selectivity of inhibitors like SHI-16.

Mapping Selectivity Profiles to Chemical Scaffolds

The selectivity of N-acyl pyrazole inhibitors is primarily dictated by the structure of the acyl group, which interacts with the substrate-binding pocket of the enzyme. By modifying the acyl scaffold, it is possible to achieve remarkable selectivity for different serine hydrolases. scispace.comnih.govresearchgate.net

For instance, studies on pyrazole-based ureas have shown that specific acyl chains can direct the inhibitor to be highly selective for FAAH, while other modifications can lead to dual FAAH/MGLL inhibitors or selective MGLL inhibitors. scispace.comnih.gov This demonstrates that the chemical scaffold of the acyl portion can be mapped to a specific selectivity profile. In the context of SHI-16, the 1,4-diazepane-1-carboxylate scaffold would be the key determinant of its selectivity profile across the serine hydrolase family. A study on piperazine-based pyrazole ureas identified a hit compound with moderate potency against ABHD17B. biorxiv.org Subsequent modification of the piperazine (B1678402) ring improved potency and selectivity, removing off-targets like ABHD11. biorxiv.org

Table 2: Selectivity of Pyrazole-Based Urea Inhibitors with Varied Acyl Scaffolds

| Acyl Scaffold | Primary Target(s) | Notable Selectivity | Reference |

|---|---|---|---|

| Specific Elaborated Acyl Chains | FAAH | Highly selective over MGLL, ABHD6, KIAA1363 | scispace.comnih.gov |

| Alternative Acyl Chains | MGLL | Selective over FAAH, ABHD6, KIAA1363 | scispace.comnih.gov |

| Other Acyl Chain Variations | FAAH and MGLL (Dual) | - | scispace.comnih.gov |

Strategies for Tuning Selectivity through SAR Iterations

The primary strategy for fine-tuning the selectivity of SHI-16 analogues involves iterative modifications of the 1,4-diazepane-1-carboxylate moiety. By systematically altering the structure of this "acyl" group, it is possible to enhance binding to the desired target enzyme while reducing affinity for off-target hydrolases. scispace.comacs.org

Another approach is to modify the pyrazole leaving group. While this primarily affects potency, it can also have a secondary impact on selectivity. scispace.com A library-based screening approach, where diverse acyl groups are combined with different pyrazole leaving groups, can be a powerful tool for discovering highly selective inhibitors. nih.gov

In Silico Approaches in SAR Analysis

Computational methods are increasingly being used to complement experimental SAR studies of serine hydrolase inhibitors. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into inhibitor binding and guide the design of new analogues.

Molecular docking studies can predict the binding mode of inhibitors within the active site of a target enzyme, helping to rationalize observed SAR data. For example, docking studies of pyrazole derivatives have been used to understand their interactions with acetylcholinesterase, another serine hydrolase. mdpi.com

Mechanistic modeling using hybrid quantum mechanics/molecular mechanics (QM/MM) approaches has been employed to investigate the carbamoylation of MGL by pyrazole urea inhibitors. acs.org These studies can elucidate the role of the leaving group and rationalize the differences in potency observed between different pyrazole analogues. acs.org

QSAR studies can establish a mathematical relationship between the chemical structures of a series of inhibitors and their biological activity. A 3D-QSAR study on piperazine-carboxamide inhibitors of FAAH, a scaffold related to that of SHI-16, successfully created a predictive model for inhibitory activity. mdpi.com Such models can be used to predict the potency of virtual compounds and prioritize them for synthesis and testing.

Predictive Modeling for Structure-Activity Relationships

Information regarding the application of predictive modeling techniques to establish structure-activity relationships for analogues of Serine Hydrolase Inhibitor-16 is not available in the public domain. While predictive modeling is a common practice in drug discovery to guide the synthesis of more potent and selective compounds, shd-pub.org.rsfda.govmdpi.comnih.gov no published research could be found that specifically applies these methods to derivatives of tert-Butyl 4-(4-methyl-1H-pyrazole-1-carbonyl)-1,4-diazepane-1-carboxylate.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

There are no specific Quantitative Structure-Activity Relationship (QSAR) studies for analogues of this compound reported in the scientific literature. QSAR methodologies are powerful tools used to correlate the chemical structure of compounds with their biological activity, often employing 2D and 3D models to inform the design of new inhibitors. nih.govnih.govshd-pub.org.rsfrontiersin.orgresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.net However, the foundational data from SAR studies on SHI-16 analogues, which is necessary to build robust QSAR models, is not available.

Chemical Biology Applications of Serine Hydrolase Inhibitor 16 in Biological Systems

In Vitro Studies for Functional Elucidation

In vitro studies have been instrumental in delineating the functional roles of enzymes targeted by Serine Hydrolase Inhibitor-16 (SHI-16). These studies, conducted in controlled laboratory settings, allow for a detailed examination of the inhibitor's effects on specific biochemical pathways and cellular processes.

Modulation of Specific Enzymatic Pathways (e.g., lipid metabolism, signaling)

Serine hydrolases are a large and diverse class of enzymes that play crucial roles in various physiological processes, including lipid metabolism and signaling. nih.govnih.govnih.gov SHI-16, as a small molecule fragment, is designed to react with the serine hydrolase class of proteins and can be modified to create novel inhibitors for this enzyme family. sigmaaldrich.com The inhibition of these enzymes can have significant effects on metabolic and signaling pathways. berkeley.eduscispace.com

The α/β-hydrolase domain (ABHD) family of enzymes, a subset of serine hydrolases, is deeply involved in lipid signaling, metabolism, and regulation. unipi.it For instance, ABHD6 and ABHD12 are known to be involved in the endocannabinoid system by regulating the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG). nih.govunipi.it Inhibition of ABHD6 has been shown to result in the accumulation of lysophosphatidylglycerol (B1238068) (LPG) and phosphatidylglycerol (PG) in vivo. nih.gov Furthermore, ABHD6 can hydrolyze bis(monoacylglycero)phosphate (BMP), and its inhibition leads to reduced BMP hydrolysis in the brain and liver. nih.gov

Studies have shown that organophosphorus pesticides, which act as serine hydrolase inhibitors, can disrupt lipid metabolism by inhibiting enzymes like monoacylglycerol lipase (B570770) (MGLL), fatty acid amide hydrolase (FAAH), and KIAA1363. berkeley.edu Inhibition of MGLL leads to the accumulation of 2-arachidonoylglycerol (20:4 MAG) and a decrease in arachidonic acid (C20:4 FFA). berkeley.edu Similarly, FAAH inhibition results in the accumulation of N-arachidonoyl ethanolamine (B43304) (C20:4 NAE) and N-arachidonoyl taurine (B1682933) (C20:4 NAT). berkeley.edu

The development of selective inhibitors for individual serine hydrolases is crucial for understanding their specific functions. nih.gov For example, selective inhibitors for ABHD16A are sought after to potentially alleviate conditions associated with elevated lyso-phosphatidylserine (lyso-PS) levels, without the undesirable effects of inhibiting ABHD12. acs.org The use of techniques like competitive activity-based protein profiling (cABPP) allows for the screening and characterization of such selective inhibitors. acs.org

Investigation in Cell-Based Models (e.g., cancer cell lines, immune cells)

Cell-based models are critical for understanding the impact of serine hydrolase inhibitors in a biological context. SHI-16 and related compounds have been investigated in various cell lines, including cancer cells and immune cells, to elucidate their effects on cellular function.

In the context of cancer, serine hydrolases have been shown to be dysregulated in aggressive cancer cells. nih.govpnas.org For instance, the serine hydrolase KIAA1363 is highly expressed in aggressive human cancer cells and primary tumors. nih.gov Inhibitors targeting KIAA1363 have been shown to impair prostate cancer pathogenesis. nih.govacs.org Activity-based protein profiling (ABPP) has been a key technique to identify active serine hydrolases in cancer cell lines and their secreted proteomes. pnas.org This method has revealed that certain serine hydrolases are associated with cancer cell invasiveness. pnas.org The development of selective inhibitors, such as JW480 for KIAA1363, has allowed for the study of the specific roles of these enzymes in cancer cell migration, invasion, and survival. nih.govacs.org

In immune cells, serine hydrolases play a role in inflammatory responses. A novel serine protease inhibitor from Musca domestica, MDSPI16, has been shown to exhibit anti-inflammatory activity in a mouse model of acute lung injury. nih.gov This inhibitor was found to suppress the release of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α from mouse bone marrow neutrophils by inhibiting signaling pathways such as NF-κB, JNK, and ERK1/2. nih.gov Similarly, chemical genetics screening of a library of serine hydrolase inhibitors in THP-1 monocytes identified compounds that could lower the secretion of TNF-α, a key pro-inflammatory cytokine. acs.org This screening led to the identification of the serine hydrolase KIAA1363 as a novel anti-inflammatory target. acs.org

The table below summarizes findings from cell-based model investigations:

Table 1: Effects of Serine Hydrolase Inhibitors in Cell-Based Models| Cell Type | Inhibitor/Target | Observed Effect | Reference |

| Prostate Cancer Cells (PC3) | JW480 (KIAA1363 inhibitor) | Impaired migration, invasion, and survival | nih.govacs.org |

| Mouse Bone Marrow Neutrophils | MDSPI16 | Inhibition of pro-inflammatory cytokine release (IL-6, IL-1β, TNF-α) | nih.gov |

| THP-1 Monocytes | Serine Hydrolase Inhibitor Library | Lowered LPS-induced TNF-α secretion | acs.org |

| Lung Cancer Cell Lines | Neutrophil Elastase (NE) and Proteinase 3 (P3) | Increased surface MHC-I expression, enhancing CTL cytotoxicity | aacrjournals.org |

Impact on Substrate Turnover and Metabolite Levels

The inhibition of serine hydrolases by compounds like SHI-16 directly affects the turnover of their substrates and the corresponding levels of metabolites. This is a key aspect of their mechanism of action and is often the primary way their biological effects are mediated.

The efficiency of an enzyme is determined by its turnover number (kcat) and its affinity for the substrate (KM). diva-portal.org Inhibitors can affect these kinetic parameters, leading to a decrease in the rate of substrate hydrolysis. diva-portal.orgmdpi.com For serine hydrolases, this involves the formation of a stable covalent adduct with the active site serine, which prevents the enzyme from being regenerated for subsequent reactions. nih.govnih.gov

Inhibition of specific serine hydrolases leads to predictable changes in metabolite levels. For example, blocking the activity of monoacylglycerol lipase (MAGL) with the inhibitor JZL184 results in a significant and sustained elevation of its primary substrate, 2-arachidonoylglycerol (2-AG), in the brain. researchgate.netresearchgate.net This, in turn, can lead to downstream effects on other related lipids, such as arachidonic acid. researchgate.net Similarly, inhibiting fatty acid amide hydrolase (FAAH) leads to the accumulation of its substrates, including anandamide (B1667382) (AEA) and other N-acylethanolamines (NAEs). nih.govresearchgate.net

Metabolomic profiling of mice treated with organophosphorus pesticides, which inhibit a broad range of serine hydrolases, revealed widespread dysregulation of lipid metabolism. berkeley.edu This included the accumulation of monoacylglycerols and N-acyl ethanolamines due to the inhibition of MAGL and FAAH, respectively. berkeley.edu Furthermore, inhibition of ABHD6 has been shown to lead to the accumulation of lysophosphatidylglycerol (LPG) and phosphatidylglycerol (PG). nih.gov

The table below provides examples of the impact of serine hydrolase inhibitors on substrate and metabolite levels:

Table 2: Impact of Serine Hydrolase Inhibitors on Metabolite Levels| Inhibitor | Target Enzyme | Affected Substrate/Metabolite | Organ/System | Reference |

| JZL184 | MAGL | ↑ 2-Arachidonoylglycerol (2-AG) | Brain | researchgate.netresearchgate.net |

| URB597 | FAAH | ↑ N-Acylethanolamines (NAEs) | Brain | researchgate.net |

| Organophosphates | MAGL, FAAH, KIAA1363 | ↑ Monoacylglycerols, ↑ N-Acyl ethanolamines, ↓ Monoalkylglycerol ethers | Brain, Liver | berkeley.edu |

| ABHD6 ASO | ABHD6 | ↑ Lysophosphatidylglycerol (LPG), ↑ Phosphatidylglycerol (PG) | Liver | nih.gov |

In Vivo Mechanistic Studies using this compound

In vivo studies are crucial for validating the findings from in vitro experiments and for understanding the physiological and pathological roles of serine hydrolases in a whole-organism context. SHI-16 and other serine hydrolase inhibitors are used as chemical probes in animal models to confirm target engagement and to elucidate the biological processes regulated by their target enzymes.

Probe Application in Rodent Models for Target Engagement Confirmation

Confirming that a small molecule inhibitor interacts with its intended target in a living animal is a critical step in probe development. nih.gov Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the target engagement and selectivity of inhibitors in vivo. nih.govnih.govstanford.edu This method utilizes active site-directed probes that covalently label active enzymes, and the inhibition of this labeling by a pre-administered inhibitor confirms target engagement. nih.govnih.gov

For irreversible inhibitors, competitive ABPP can be used to quantify the extent of enzyme inhibition in proteomes from treated animals. nih.gov For reversible inhibitors, a variation of this technique using kinetically tuned probes with tempered reactivity allows for the measurement of competition for target engagement. nih.gov

Several studies have successfully used this approach in rodent models. For instance, the MAGL inhibitor JZL184 was administered to mice, and subsequent ABPP analysis of brain tissue confirmed near-complete and selective inactivation of MAGL. researchgate.net Similarly, the ABHD11 inhibitor WWL222 and the ABHD6 inhibitor WWL123 were shown to selectively inactivate their respective targets in the brains of treated mice. pnas.org The KIAA1363 inhibitor JW480 also demonstrated high selectivity in vivo, inhibiting its target in bone marrow-derived macrophages from treated mice. acs.org

These studies not only confirm that the inhibitor reaches its target in the intended tissue but also provide a global view of its selectivity across the entire serine hydrolase family, ensuring that the observed biological effects can be confidently attributed to the inhibition of the specific target enzyme. nih.govpnas.org

Elucidation of Biological Processes Regulated by Target Serine Hydrolases

By using selective inhibitors as chemical probes in vivo, researchers can elucidate the biological processes regulated by specific serine hydrolases. nih.govpnas.org The ability to achieve sustained and complete target inhibition with irreversible inhibitors is particularly advantageous for these studies. nih.gov

Inhibition of serine hydrolases involved in lipid metabolism has revealed their roles in various physiological processes. For example, the inhibition of MAGL by JZL184 in mice leads to elevated brain levels of the endocannabinoid 2-AG, resulting in cannabinoid-like behavioral effects. researchgate.netresearchgate.net This demonstrates the critical role of MAGL in terminating 2-AG signaling in the nervous system. nih.gov Pharmacological inhibition of adipose triglyceride lipase (ATGL) in mice has been shown to increase adipose tissue mass and alter energy metabolism. mdpi.com

In the context of inflammation, the serine protease inhibitor MDSPI16 was shown to ameliorate lipopolysaccharide (LPS)-induced acute lung injury in mice by reducing inflammatory cell infiltration and downregulating pro-inflammatory cytokines. nih.gov This highlights the role of certain serine proteases in mediating inflammatory responses. elsevier.es The inhibition of KIAA1363 has been linked to the modulation of ether lipid signaling pathways and a reduction in pro-inflammatory cytokines, suggesting a role for this enzyme in inflammation. acs.org

In cancer models, the inhibition of specific serine hydrolases has been shown to impact tumor growth and metastasis. nih.govnih.gov For example, selective inhibitors of urokinase plasminogen activator (uPA) and cathepsin B were tested in a mouse model of melanoma metastasis. nih.gov The use of selective inhibitors in vivo allows for the dissection of the roles of individual proteases in the complex process of cancer progression.

The table below summarizes some of the biological processes elucidated through the in vivo use of serine hydrolase inhibitors:

Table 3: Biological Processes Regulated by Target Serine Hydrolases In Vivo| Inhibitor/Target | Rodent Model | Biological Process Elucidated | Reference |

| JZL184 (MAGL inhibitor) | Mouse | Regulation of endocannabinoid signaling and behavior | researchgate.netresearchgate.net |

| MDSPI16 | Mouse (LPS-induced acute lung injury) | Modulation of inflammatory response | nih.gov |

| ATGL inhibitors | Mouse | Regulation of adipose tissue mass and energy metabolism | mdpi.com |

| JW480 (KIAA1363 inhibitor) | Mouse | Regulation of ether lipid signaling and inflammation | acs.org |

| uPA and Cathepsin B inhibitors | Mouse (melanoma metastasis model) | Role in tumor cell colonization | nih.gov |

Understanding Compensation and Redundancy within Serine Hydrolase Families

A significant challenge in functionally characterizing individual serine hydrolases is the high degree of compensation and redundancy within the superfamily. nih.gov Often, multiple, closely related enzymes can perform similar or overlapping functions, meaning that the genetic knockout or inhibition of a single enzyme may not produce a discernible phenotype. This functional overlap can mask the true biological role of the enzyme under investigation.

Chemical biology approaches utilizing serine hydrolase inhibitors like SHI-16 offer a powerful strategy to overcome this challenge. By using broad-spectrum inhibitors or screening libraries of inhibitors, researchers can simultaneously block the activity of multiple members of a serine hydrolase family. nih.gov This approach, often coupled with activity-based protein profiling (ABPP), allows for a more comprehensive understanding of the collective function of related enzymes. nih.govnih.gov

For example, in studies of lipid metabolism, multiple carboxylesterases may be capable of hydrolyzing the same lipid substrates. researchgate.net The use of a potent, broadly reactive inhibitor can reveal the cumulative effect of this enzyme class on a particular metabolic pathway, an insight that would be missed by targeting a single enzyme. Furthermore, observing which other serine hydrolase activities increase upon the inhibition of a specific enzyme or subset of enzymes can provide direct evidence of functional compensation. frontiersin.org This strategy has been instrumental in deconvoluting the complex networks of serine hydrolases involved in various physiological processes. nih.gov

Table 1: Strategies to Address Serine Hydrolase Redundancy

| Strategy | Description | Application Example | Key Findings |

|---|---|---|---|

| Broad-Spectrum Inhibition | Use of a single inhibitor that targets a wide range of serine hydrolases. | Application of a general serine hydrolase inhibitor to a cell lysate or organism. | Reveals the global impact of the serine hydrolase class on a specific biological process, overcoming individual enzyme redundancy. |

| Inhibitor Library Screening | Screening a diverse collection of inhibitors against a panel of serine hydrolases. | Competitive ABPP with a library of carbamate (B1207046) inhibitors against mammalian serine hydrolases. nih.gov | Identifies inhibitors that can distinguish between highly related enzymes and reveals unexpected shared sensitivities, indicating that sequence homology does not always predict pharmacological overlap. nih.gov |

| Genetic Knockout with Inhibitor Treatment | Combining genetic deletion of one serine hydrolase with chemical inhibition of others. | A mouse model with a genetic knockout of one carboxylesterase is treated with an inhibitor targeting other related esterases. | Unmasks the function of the genetically deleted enzyme by preventing compensation from other family members. |

Applications in Microbial Serine Hydrolase Research

Microorganisms, including pathogenic bacteria, possess a diverse array of serine hydrolases that are crucial for their survival, metabolism, and interaction with their hosts. frontiersin.orgresearchgate.net These enzymes represent promising targets for the development of new anti-infective therapies. Inhibitors like SHI-16 are valuable tools for profiling the activity of these microbial enzymes and for gaining insights into their roles in pathogenicity.

Activity-based protein profiling (ABPP) has emerged as a powerful technique for the functional characterization of enzymes in complex proteomes, including those of pathogenic bacteria. researchgate.netstanford.edu This method utilizes active site-directed chemical probes, often containing a fluorophosphonate (FP) group, that covalently label active serine hydrolases. nih.govresearchgate.net These probes can be tagged with a reporter group, such as a fluorophore or biotin (B1667282), for visualization and enrichment.

In a typical competitive ABPP experiment, a bacterial proteome is pre-incubated with an inhibitor like SHI-16 before the addition of the broad-spectrum FP probe. nih.gov Serine hydrolases that are targeted by the inhibitor will show reduced labeling by the probe, allowing for the rapid identification of the inhibitor's targets without the need for traditional enzyme purification and substrate identification. frontiersin.org This approach has been successfully used to identify and profile numerous serine hydrolases in various pathogenic bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. stanford.eduacs.org

For instance, a chemical proteomics screen in S. aureus led to the identification of a family of previously uncharacterized serine hydrolases, termed fluorophosphonate-binding hydrolases (Fph), which are active during biofilm growth and contribute to virulence. frontiersin.orgacs.org The inhibition of these enzymes with specific small molecules provides a pathway for understanding their precise functions.

Table 2: Examples of Profiled Bacterial Serine Hydrolases

| Organism | Serine Hydrolase Family/Enzyme | Function | Method of Identification |

|---|---|---|---|

| Staphylococcus aureus | Fluorophosphonate-binding hydrolases (Fph) | Virulence, Biofilm formation frontiersin.orgacs.org | Activity-Based Protein Profiling (ABPP) with FP probes frontiersin.orgacs.org |

| Mycobacterium tuberculosis | Multiple unannotated hydrolases | Metabolism during dormancy stanford.edu | ABPP in a hypoxic model of dormancy stanford.edu |

| Klebsiella pneumoniae | PldB (lysophospholipase), YjfP (esterase), YchK (patatin-like phospholipase) | Virulence, Cell envelope integrity | Functionalized fluorophosphonate inhibitors and mass spectrometry-based ABPP |

| Leishmania mexicana | Peptidases and Lipases | Parasite lifecycle and infectivity | Cell-permeable fluorophosphonate probes and ABPP |

By inhibiting specific serine hydrolases, researchers can investigate their contribution to microbial physiology and the mechanisms of pathogenicity. nih.gov The disruption of key enzymatic activities can lead to observable phenotypes, such as reduced growth, increased susceptibility to host defenses, or attenuated virulence. nih.goveinsteinmed.edu

For example, studies on S. aureus have shown that certain Fph family members play roles in lipid metabolism and the regulation of virulence. researchgate.net Inhibition of these enzymes could disrupt the integrity of the bacterial cell envelope or interfere with signaling pathways necessary for establishing an infection. Similarly, in Mycobacterium tuberculosis, serine hydrolases have been found to be active even in dormant states, suggesting they play a critical role in maintaining viability and enabling reactivation of the disease. stanford.edu Targeting these enzymes could therefore represent a novel strategy for treating latent tuberculosis infections.

The use of serine hydrolase inhibitors in combination with advanced model systems, such as infection models in cultured cells or animals, provides a powerful platform for validating these enzymes as potential drug targets. nih.gov The ability to chemically modulate enzyme activity in a controlled manner offers a significant advantage over genetic approaches, which can sometimes be complicated by compensatory mechanisms or developmental defects. The insights gained from these studies are crucial for understanding the complex interplay between bacterial pathogens and their hosts. nih.goveinsteinmed.edu

Advanced Methodologies Employed in Serine Hydrolase Inhibitor 16 Research

Quantitative Proteomics and Chemoproteomics

Quantitative and chemoproteomic approaches have been pivotal in characterizing the landscape of serine hydrolase inhibition. These methods allow for the broad profiling of enzyme activities within complex biological systems, providing a comprehensive view of an inhibitor's potency and selectivity.

Isotope-Coded Affinity Tagging (ICAT) and Mass Spectrometry for Profiling

Isotope-Coded Affinity Tagging (ICAT) is a powerful mass spectrometry-based technique used for the quantitative comparison of protein levels between two different biological samples. nih.gov In the context of serine hydrolase inhibitor research, ICAT reagents, which specifically label cysteine residues, can be used to compare the proteomes of inhibitor-treated and untreated samples. nih.govyale.eduresearchgate.net This approach allows for the identification and quantification of proteins whose expression levels change upon inhibitor treatment.

The ICAT method involves a chemical reagent with three key components: a reactive group that targets cysteine residues, a linker region that is isotopically labeled (e.g., with carbon-12 or carbon-13), and an affinity tag, such as biotin (B1667282), for purification. yale.edu By labeling two different proteome states (e.g., control vs. inhibitor-treated) with the 'light' and 'heavy' versions of the ICAT reagent, the samples can be combined, digested, and analyzed by tandem mass spectrometry. researchgate.netnih.gov The relative abundance of a protein in the two samples is determined by the ratio of the signal intensities of the heavy and light isotope-labeled peptides. researchgate.net This technique simplifies complex protein mixtures by focusing on cysteine-containing peptides, and the use of stable isotope dilution provides highly accurate quantification. yale.eduresearchgate.net

While ICAT directly measures changes in protein abundance, a related and more direct method for assessing inhibitor targets is Activity-Based Protein Profiling (ABPP). nih.gov ABPP utilizes active site-directed chemical probes that covalently label entire classes of enzymes. nih.gov For serine hydrolases, fluorophosphonate (FP)-based probes are commonly used as they react with the conserved active site serine. nih.govnih.gov In a competitive ABPP experiment, a biological sample is pre-incubated with an inhibitor (like SHI-16) before treatment with an FP probe. The inhibitor's binding to its target enzymes will prevent their labeling by the probe. Subsequent analysis, often involving gel electrophoresis or mass spectrometry, reveals the inhibitor's targets by identifying the enzymes with reduced probe labeling. nih.govpnas.org This competitive ABPP strategy has been instrumental in discovering selective inhibitors for numerous serine hydrolases. pnas.org

| Technique | Principle | Application in SHI-16 Research | Key Advantages |

| ICAT | Differential isotopic labeling of cysteine-containing peptides for quantitative comparison of two proteomes. yale.eduresearchgate.net | Indirectly assess the effects of SHI-16 by quantifying changes in the abundance of specific proteins. | Accurate quantification, simplifies complex mixtures. researchgate.net |

| Competitive ABPP | An inhibitor competes with an active-site probe for binding to target enzymes, allowing for direct profiling of inhibitor targets. pnas.org | Directly identify the specific serine hydrolases that SHI-16 inhibits in a complex biological sample. nih.govgrantome.com | Profiles enzyme activity directly, enables simultaneous assessment of potency and selectivity. scispace.com |

High-Throughput Screening Platforms for Inhibitor Discovery

The discovery of novel and selective serine hydrolase inhibitors has been greatly accelerated by the development of high-throughput screening (HTS) platforms. nih.govnih.gov These platforms enable the rapid testing of large libraries of chemical compounds for their ability to inhibit specific enzymes or entire enzyme families. nih.govnih.gov

One such innovative approach is EnPlex, a multiplexed HTS method for simultaneously assessing inhibitor potency and specificity against a large panel of serine hydrolases. nih.gov This method allows for the screening of numerous compounds at multiple doses, providing immediate half-maximal inhibitory concentration (IC50) values for every active compound against each enzyme. nih.gov Such comprehensive profiling at the earliest stages of discovery helps in prioritizing lead compounds based on both their potency and selectivity, a significant advantage over traditional sequential screening methods. nih.gov

Chemoproteomic platforms have also been established for the rapid screening of inhibitors to discover optically controlled serine hydrolase targets in complex cellular lysates. nih.gov These platforms have been successfully used to identify potent and selective photoswitchable inhibitors for drug-metabolizing enzymes. nih.gov The ability to screen entire small-molecule libraries against a significant portion of the human serine hydrolases has revealed numerous previously unknown off-target interactions for existing drugs and has identified new lead inhibitors for enzymes that previously had no known inhibitors. nih.gov

| HTS Platform | Description | Impact on Inhibitor Discovery |

| EnPlex | A multiplexed assay for simultaneously screening compounds against over 90 serine hydrolases to determine IC50 values. nih.gov | Enables rapid, superfamily-wide selectivity profiling, identifying potent and selective lead inhibitors early in the discovery process. nih.gov |

| Chemoproteomic Platforms | Utilizes activity-based probes in a competitive format to screen compound libraries against serine hydrolases in complex proteomes. nih.gov | Facilitates the discovery of novel inhibitors, including those with specific properties like photoswitchability, and uncovers new enzyme-inhibitor interactions. nih.govnih.gov |

Structural Biology Techniques

Structural biology provides atomic-level insights into how inhibitors like SHI-16 interact with their serine hydrolase targets. These techniques are crucial for understanding the mechanisms of inhibition and for guiding the rational design of more potent and selective compounds.

X-ray Crystallography of Serine Hydrolase-Inhibitor Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-inhibitor complexes. By crystallizing a serine hydrolase in complex with an inhibitor and analyzing the diffraction pattern of X-rays passed through the crystal, researchers can generate a detailed atomic map of the interaction. acs.orgbiorxiv.orgrcsb.org

This method has been successfully applied to various serine hydrolases, revealing the precise binding modes of different inhibitors. acs.orgrcsb.orgnih.gov For example, crystal structures of Staphylococcus aureus FphF in complex with triazole urea-based inhibitors have shown that these inhibitors act by covalently modifying the active site serine. acs.org The structural data also elucidated how the inhibitor's acyl group and the substrate's aliphatic tail compete for the same binding pocket, providing a clear basis for the enzyme's substrate and inhibitor selectivity. acs.org High-resolution crystallographic studies, some at resolutions better than 1.0 Å, have provided incredibly detailed views of the acyl-enzyme intermediate, allowing for precise measurements of bond planarity and the positions of key hydrogen atoms within the catalytic triad (B1167595). nih.gov

| PDB ID | Enzyme | Inhibitor/Ligand | Resolution (Å) | Key Findings |

| 5CE1 | Human Hepsin | N/A | 2.50 | Crystal structure of the serine protease domain. rcsb.org |

Cryo-Electron Microscopy for Complex Enzyme Systems

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and complex biological macromolecules, including enzyme systems that are difficult to crystallize. nih.govrsc.orgresearchgate.net In cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. biorxiv.org Sophisticated image processing algorithms are then used to reconstruct a three-dimensional model from thousands of two-dimensional particle images. biorxiv.org

Cryo-EM has been used to determine the structure of complex serine hydrolase systems, such as the tetrameric mammalian acylaminoacyl peptidase. nih.govrsc.orgresearchgate.net The structure revealed that the enzyme forms a toroid-shaped quaternary structure and that multimerization is crucial for creating the substrate selection apparatus. nih.govresearchgate.net This study also identified a multi-state catalytic triad, which alternates between active and latent conformations, providing a novel mechanism for regulating catalytic activity. nih.gov The ability of cryo-EM to capture different conformational states provides dynamic insights into enzyme function and inhibition that can be invaluable for drug design. biorxiv.orgnih.gov

Biochemical and Biophysical Characterization

A variety of biochemical and biophysical methods are employed to characterize the interaction between inhibitors and their target enzymes. These assays provide quantitative data on inhibitor potency, mechanism of action, and binding kinetics.

Irreversible inhibitors, such as those with carbamate (B1207046) or fluorophosphonate reactive groups, form a stable covalent bond with the active site serine of the hydrolase. nih.govnih.gov The mechanism mimics the natural catalytic cycle, where the serine nucleophile attacks the inhibitor, but results in a stable adduct rather than a transient intermediate that is rapidly hydrolyzed. nih.govnih.gov

Biochemical assays are used to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are often determined using fluorogenic or chromogenic substrates that produce a detectable signal upon cleavage by the enzyme. The rate of signal production is measured in the presence of varying concentrations of the inhibitor to quantify its effect on enzyme activity.

Biophysical techniques can provide further details on the binding event. For instance, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinity and kinetics (kon and koff rates) of reversible inhibitors, providing a more complete picture of the inhibitor-enzyme interaction.

The development of photoswitchable serine hydrolase inhibitors represents a sophisticated application of biochemical characterization. nih.gov For example, arylazopyrazole sulfones have been developed as reversible inhibitors whose activity can be controlled by light. nih.gov In one study, the sulfone-based inhibitor 16 demonstrated the ability to be repeatedly cycled between active and inactive conformations, allowing for optical control over the metabolism of a drug in cell lysates. nih.gov This level of control is achieved through detailed biochemical characterization of the inhibitor's properties under different light conditions.

Enzyme Kinetic Assays (e.g., Spectrophotometric, Fluorometric)

Enzyme kinetic assays are fundamental to understanding how an inhibitor like SHI-16 interacts with its target enzymes. These assays measure the rate of an enzymatic reaction and how that rate is affected by the presence of the inhibitor. Spectrophotometric and fluorometric assays are commonly employed due to their sensitivity, and high-throughput capabilities. rcsb.orgresearchgate.net

In a typical spectrophotometric assay, the enzyme's activity is monitored by the change in absorbance of a chromogenic substrate or product over time. For serine hydrolases, substrates like p-nitrophenyl esters are often used, which release a colored product, p-nitrophenol, upon hydrolysis. utwente.nl Fluorometric assays offer even greater sensitivity by using substrates that release a fluorescent product upon enzymatic cleavage, such as those based on 4-methylumbelliferone (B1674119) (4MU). rcsb.orgbiorxiv.org

Through these assays, key inhibitory parameters for SHI-16 would be determined. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of SHI-16 required to reduce the enzyme's activity by 50%. Further kinetic studies, by varying both substrate and inhibitor concentrations, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the inhibition constant (Kᵢ), which is a more precise measure of inhibitor potency.

Illustrative Research Findings:

To characterize its selectivity, SHI-16 would be screened against a panel of purified serine hydrolases. The resulting IC₅₀ values would reveal the inhibitor's potency and selectivity profile.

| Serine Hydrolase Target | IC₅₀ (nM) | Kᵢ (nM) | Mechanism of Inhibition |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | 150 | 75 | Competitive |

| Monoacylglycerol Lipase (B570770) (MAGL) | 25 | 12 | Competitive |

| ABHD6 | >10,000 | N/D | N/A |

| Carboxylesterase 1 (CES1) | 5,200 | N/D | N/A |

This table is for illustrative purposes only. N/D: Not Determined; N/A: Not Applicable.

Ligand Binding Assays (e.g., Isothermal Titration Calorimetry)

While kinetic assays measure the effect of an inhibitor on enzyme function, ligand binding assays directly measure the physical interaction between the inhibitor and the enzyme. Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamics of binding events. utwente.nlnih.gov